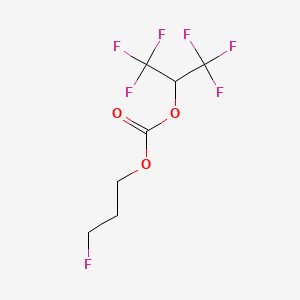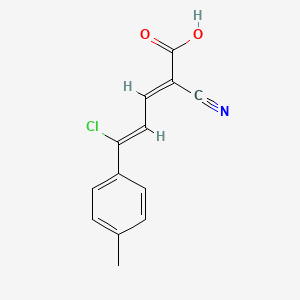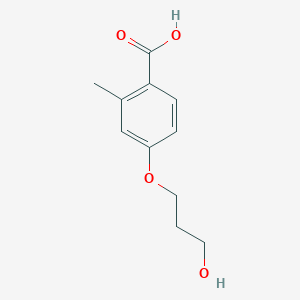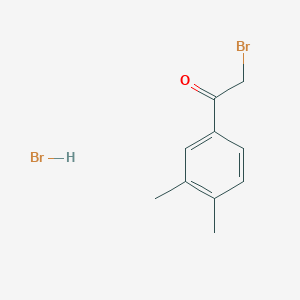
p-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-I(2)-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-I(2)-D-glucopyranoside: is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of a p-tolyl group attached to a glucopyranoside ring, which is further modified with trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-I(2)-D-glucopyranoside typically involves multiple steps. The starting material is often a glucopyranoside derivative, which undergoes a series of protection and deprotection reactions to introduce the trimethylsilyl groups. The p-tolyl group is then introduced through a nucleophilic substitution reaction. The reaction conditions usually involve the use of strong bases and anhydrous solvents to ensure the stability of the trimethylsilyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the glucopyranoside ring or the p-tolyl group, resulting in the formation of reduced derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Strong nucleophiles such as alkoxides or amines are used under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl group can yield sulfoxides or sulfones, while substitution of the trimethylsilyl groups can lead to various functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, p-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-I(2)-D-glucopyranoside is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study carbohydrate-protein interactions. The presence of the glucopyranoside ring makes it suitable for investigating glycosylation processes and the role of carbohydrates in biological systems.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. For example, modified versions of the compound could be explored as inhibitors of specific enzymes or as drug delivery agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of high-value products.
Mechanism of Action
The mechanism of action of p-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-I(2)-D-glucopyranoside involves its interaction with specific molecular targets. The glucopyranoside ring can interact with carbohydrate-binding proteins, while the p-tolyl group may participate in hydrophobic interactions. The trimethylsilyl groups can enhance the compound’s stability and solubility, facilitating its use in various applications.
Comparison with Similar Compounds
- p-Tolyl 1-thio-2,3,4,6-tetra-O-acetyl-D-glucopyranoside
- p-Tolyl 1-thio-2,3,4,6-tetra-O-benzyl-D-glucopyranoside
- p-Tolyl 1-thio-2,3,4,6-tetra-O-methyl-D-glucopyranoside
Comparison: Compared to these similar compounds, p-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-I(2)-D-glucopyranoside is unique due to the presence of trimethylsilyl groups. These groups provide enhanced stability and solubility, making the compound more versatile in various applications. Additionally, the trimethylsilyl groups can be easily substituted, allowing for the synthesis of a wide range of derivatives.
Properties
Molecular Formula |
C25H50O5SSi4 |
|---|---|
Molecular Weight |
575.1 g/mol |
IUPAC Name |
trimethyl-[2-(4-methylphenyl)sulfanyl-3,5-bis(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-4-yl]oxysilane |
InChI |
InChI=1S/C25H50O5SSi4/c1-19-14-16-20(17-15-19)31-25-24(30-35(11,12)13)23(29-34(8,9)10)22(28-33(5,6)7)21(27-25)18-26-32(2,3)4/h14-17,21-25H,18H2,1-13H3 |
InChI Key |
FVWMHGKJMGETAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)











